Atuveciclib S-Enantiomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

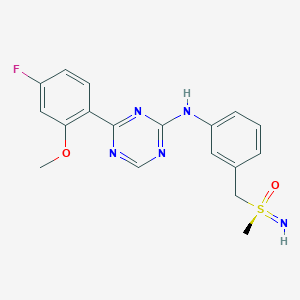

IUPAC Name |

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWKGTGIJRCOOM-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@@](=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Atuveciclib: A Technical Guide to the Mechanism of Action of a Selective CDK9 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Atuveciclib (BAY 1143572) is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As the catalytic component of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 is a critical regulator of transcriptional elongation.[4][5][6] Atuveciclib functions by competitively binding to the ATP pocket of CDK9, preventing the phosphorylation of key substrates, most notably the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5][7] This inhibition leads to a global suppression of transcription, disproportionately affecting genes with short-lived mRNAs that encode key oncogenic and anti-apoptotic proteins. This guide provides an in-depth overview of the molecular mechanism, quantitative data on its activity, and the experimental protocols used to elucidate its function. It should be noted that Atuveciclib itself is the active S-enantiomer developed for clinical investigation.[1]

Core Mechanism of Action: Inhibition of P-TEFb

The primary mechanism of action of Atuveciclib is the direct inhibition of the kinase activity of CDK9.[1][3] CDK9 forms a heterodimer with a cyclin partner, most commonly Cyclin T1, to form the P-TEFb complex.[4][7][8]

The P-TEFb Signaling Pathway:

-

Promoter-Proximal Pausing: After transcription initiation, RNAPII often pauses approximately 20-60 nucleotides downstream from the transcription start site. This pausing is mediated by negative elongation factors such as the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF).[4]

-

P-TEFb Recruitment and Activation: For transcription to proceed into productive elongation, P-TEFb is recruited.

-

RNAPII Phosphorylation: The CDK9 subunit of P-TEFb phosphorylates two key substrates:

-

Serine 2 (Ser2) of the RNAPII CTD: The C-terminal domain of the largest subunit of RNAPII consists of multiple repeats of the heptapeptide sequence YSPTSPS.[4][7] Phosphorylation of the serine residue at position 2 of this repeat by CDK9 is the critical signal for elongation to commence.[4][9][10]

-

Negative Elongation Factors: CDK9 also phosphorylates components of DSIF and NELF, causing NELF to dissociate from the complex and DSIF to become a positive elongation factor.[4]

-

-

Transcriptional Elongation: The hyperphosphorylated RNAPII is released from its paused state and proceeds with productive, full-length transcription of the gene.[5][8]

Atuveciclib, by inhibiting CDK9, prevents the phosphorylation of Ser2 on the RNAPII CTD, thereby locking RNAPII in a paused state and preventing the transcription of downstream genes.[5][10] This is particularly detrimental to cancer cells, which are often "addicted" to the high-level expression of certain oncogenes and anti-apoptotic proteins (e.g., MCL-1, MYC) that have short mRNA and protein half-lives.[8]

Quantitative Data

The potency and selectivity of Atuveciclib have been characterized in biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity

| Target | IC50 (nM) | Source(s) |

| CDK9/CycT1 | 13 | [1][2][3] |

| CDK9/CycT1 (S-Enantiomer) | 16 | [11][12] |

| CDK1/CycB | 1100 | [1] |

| CDK2/CDK9 IC50 Ratio | ~100 | [3] |

| GSK3α | 45 | [1][3] |

| GSK3β | 87 | [1][3] |

Note: Atuveciclib is the S-enantiomer. The slightly different IC50 value reported for the "S-Enantiomer" is likely due to inter-assay variability.[1][11]

Table 2: Cellular Antiproliferative Activity

| Cell Line | Description | IC50 (nM) | Source(s) |

| HeLa | Cervical Cancer | 920 | [1][2] |

| MOLM-13 | Acute Myeloid Leukemia | 310 | [1][2] |

Experimental Protocols

The characterization of Atuveciclib's mechanism of action involves several key experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Atuveciclib on the enzymatic activity of CDK9.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Atuveciclib against a panel of kinases.

-

General Protocol:

-

Reagents: Recombinant human CDK9/CycT1 enzyme, a suitable peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and the test compound (Atuveciclib) at various concentrations.

-

Reaction: The kinase, substrate, and Atuveciclib are incubated in a kinase buffer. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by spotting the mixture onto a phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.

-

Data Analysis: The percentage of inhibition at each Atuveciclib concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of Atuveciclib on the viability and proliferation of cancer cell lines.

-

Objective: To determine the IC50 of Atuveciclib for inhibiting cell growth.

-

General Protocol:

-

Cell Plating: Cancer cells (e.g., MOLM-13) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]

-

Compound Treatment: Cells are treated with a serial dilution of Atuveciclib or a vehicle control (DMSO) for a specified period (e.g., 96 hours).[1]

-

Lysis and ATP Measurement: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. This lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active, viable cells.[1]

-

Data Acquisition: Luminescence is read using a plate-reading luminometer.

-

Data Analysis: The data is normalized to vehicle-treated cells (100% viability) and a baseline reading at time zero. The IC50 value is calculated using a non-linear regression fit.[1]

-

Western Blot for RNAPII Phosphorylation

This technique provides direct evidence of target engagement in cells by measuring the phosphorylation status of CDK9's primary substrate, RNAPII.

-

Objective: To demonstrate that Atuveciclib inhibits CDK9 activity within the cell, leading to a decrease in RNAPII Ser2 phosphorylation.

-

General Protocol:

-

Cell Treatment: Cells are treated with varying concentrations of Atuveciclib for a defined period (e.g., 2-4 hours).

-

Protein Extraction: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Total protein concentration is determined using a method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated Ser2 of the RNAPII CTD. A separate blot or a re-probe of the same blot is performed with an antibody against total RNAPII as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: A dose-dependent decrease in the p-Ser2 RNAPII signal, relative to the total RNAPII signal, confirms the inhibitory activity of Atuveciclib on the CDK9 pathway in cells.[10]

-

References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Facebook [cancer.gov]

- 6. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

An In-depth Technical Guide to the CDK9 Binding Affinity of Atuveciclib S-Enantiomer

This technical guide provides a comprehensive overview of the binding affinity of Atuveciclib S-enantiomer for Cyclin-Dependent Kinase 9 (CDK9). It is intended for researchers, scientists, and professionals in the field of drug development. The document details quantitative binding data, the experimental protocols used for its determination, and the relevant signaling pathways modulated by this interaction.

Quantitative Binding Affinity Data

Atuveciclib (also known as BAY-1143572) is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin partner, most commonly Cyclin T1 (CycT1).[1][2][3] The S-enantiomer of Atuveciclib is the active moiety responsible for this inhibition. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

The S-enantiomer of Atuveciclib demonstrates a potent inhibitory effect on the CDK9/CycT1 complex with an IC50 value of 16 nM.[4][5] This is comparable to the racemic mixture of Atuveciclib, which has a reported IC50 of 13 nM for CDK9/CycT1.[2][3][4][6] The compound exhibits high selectivity for CDK9 within the CDK family, with a CDK2/CDK9 IC50 ratio of approximately 100.[4][6] Outside of the CDK family, Atuveciclib has shown some submicromolar inhibitory activity against GSK3α and GSK3β.[4][6]

| Compound | Target | IC50 (nM) | Selectivity (IC50 Ratio CDK2/CDK9) | Other Notable Targets (IC50, nM) |

| This compound | CDK9/CycT1 | 16 [4][5] | Not explicitly stated, but inferred from racemate | Not explicitly stated |

| Atuveciclib (Racemate) | CDK9/CycT1 | 13[2][4][6] | ~100[4][6] | GSK3α (45), GSK3β (87)[4][6] |

Experimental Protocols: Kinase Inhibition Assay

The determination of the IC50 value for this compound against CDK9/CycT1 is performed using a biochemical kinase assay. While the specific proprietary protocol may vary, a representative methodology based on common industry practices, such as the ADP-Glo™ Luminescent Kinase Assay, is described below.

Objective: To measure the concentration-dependent inhibition of CDK9/CycT1 kinase activity by this compound.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is initiated by adding ATP to a mixture of the CDK9/CycT1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and the inhibitor. After incubation, the remaining ATP is depleted, and the ADP generated is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[7]

Materials:

-

Recombinant human CDK9/CycT1 enzyme

-

Kinase substrate (e.g., C-terminal domain peptide)

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Multi-well assay plates (e.g., 384-well)

-

Luminometer for signal detection

Procedure:

-

Inhibitor Preparation: A serial dilution of this compound is prepared in 100% DMSO and then further diluted in the kinase reaction buffer.

-

Reaction Setup: The assay is performed in multi-well plates. The following components are added to each well:

-

Kinase reaction buffer.

-

A fixed volume of the diluted inhibitor solution (or DMSO for control wells).

-

A fixed amount of the CDK9/CycT1 enzyme.

-

-

Initiation of Kinase Reaction: The reaction is started by adding a mixture of the kinase substrate and ATP.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the phosphorylation reaction to proceed.[7][8]

-

Termination and ADP Detection:

-

ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.[7]

-

Kinase Detection Reagent is then added. This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin mixture for light production.

-

-

Signal Measurement: After a final incubation period (e.g., 30 minutes), the luminescence is measured using a plate reader.[7]

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Caption: Workflow for a CDK9 Kinase Inhibition Assay.

Signaling Pathways Modulated by Atuveciclib

Atuveciclib exerts its therapeutic effects by inhibiting CDK9, a critical regulator of gene transcription. This inhibition impacts several downstream signaling pathways implicated in cancer and inflammatory diseases.

3.1 Inhibition of Transcriptional Elongation

The primary mechanism of action of Atuveciclib is the inhibition of the P-TEFb complex.[1] P-TEFb is essential for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, as well as negative elongation factors.[1][3][9] This phosphorylation event is a key signal for Pol II to proceed with transcribing the full length of genes, particularly those with short half-lives, such as proto-oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., Mcl-1).[10] By inhibiting CDK9, Atuveciclib prevents Pol II CTD phosphorylation, leading to a halt in transcriptional elongation, downregulation of key survival proteins, and ultimately, apoptosis in cancer cells.[1]

Caption: Atuveciclib inhibits CDK9, blocking RNA Pol II phosphorylation.

3.2 Modulation of Inflammatory Signaling

Recent studies have shown that Atuveciclib can also suppress inflammatory responses by modulating key signaling pathways like NF-κB and STAT3.

-

NF-κB Pathway: In the context of inflammation, Atuveciclib has been shown to inhibit the phosphorylation of I-kappa-B (IκB)α and the p65 subunit of NF-κB.[11] This prevents the translocation of p65 to the nucleus, thereby blocking the transcription of pro-inflammatory genes.[11]

-

STAT3 Pathway: Atuveciclib has been found to ameliorate psoriasis-like dermatitis by inhibiting the STAT3 signaling pathway.[12] It significantly reduces the phosphorylation of STAT3, leading to decreased production of key inflammatory cytokines.[12]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]

- 12. Cyclin-Dependent kinase 9 (CDK9) inhibitor Atuveciclib ameliorates Imiquimod-Induced Psoriasis-Like dermatitis in mice by inhibiting various inflammation factors via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Atuveciclib: A Technical Deep Dive into the S-Enantiomer Versus Racemate Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the comparative activity of the S-enantiomer and the racemate of Atuveciclib (BAY-1143572), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the core signaling pathway and experimental workflows.

Core Activity Comparison: S-Enantiomer vs. Racemate

Atuveciclib is a small molecule inhibitor targeting the positive transcription elongation factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin partner (T1, T2, or K). By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcriptional elongation of many proto-oncogenes.

The racemate of Atuveciclib has demonstrated potent inhibition of CDK9 and antiproliferative activity. The S-enantiomer has been isolated and characterized to determine if stereochemistry plays a significant role in its biological activity. The following tables summarize the key in-vitro activity data for both forms.

Table 1: Biochemical Inhibition of CDK9/CycT1

| Compound | IC50 (nM) |

| Atuveciclib (racemate) | 13[1][2][3][4][5][6][7][8] |

| Atuveciclib S-Enantiomer | 16[9][10][11][12][13][14] |

Table 2: Antiproliferative Activity in HeLa Cells

| Compound | IC50 (nM) |

| Atuveciclib (racemate) | 920[6][8][13][15] |

| This compound | 1100[9][10][11][12][13] |

The data indicates that while both the racemate and the S-enantiomer are potent inhibitors of CDK9, the racemate exhibits slightly greater activity in both biochemical and cell-based assays. However, the in-vitro properties of the S-enantiomer are considered very similar to the racemate, with only a slight trend towards lower activity.[9][13]

Experimental Protocols

CDK9/CycT1 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the purified CDK9/CycT1 complex. A common method is a radiometric assay or a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human CDK9/CycT1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., a peptide substrate like RBER-CHKtide)

-

ATP (at a concentration near the Km, e.g., 10 µM)

-

Test compounds (Atuveciclib racemate and S-enantiomer) dissolved in DMSO

-

[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ reagents (for luminescence assay)

-

96-well or 384-well plates

Procedure (based on a generic radiometric assay):

-

Reaction Setup: In a microplate, combine the kinase buffer, the substrate, and the CDK9/CycT1 enzyme.

-

Compound Addition: Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells.

-

Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Separation: Spot the reaction mixture onto a filtermat (e.g., P30) to capture the phosphorylated substrate.

-

Washing: Wash the filtermat multiple times with a wash solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the radioactivity on the filtermat using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

HeLa Cell Proliferation Assay (Crystal Violet)

This assay measures the effect of a compound on the proliferation of HeLa cells, a human cervical cancer cell line. The crystal violet staining method quantifies the number of adherent, viable cells.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (Atuveciclib racemate and S-enantiomer) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Crystal Violet staining solution (e.g., 0.1% or 0.5% in water or methanol)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 3,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control) for 96 hours.

-

Washing: Gently wash the cells with PBS to remove dead and floating cells.

-

Fixation: Fix the adherent cells with the fixation solution for 10-20 minutes at room temperature.

-

Staining: Stain the fixed cells with the crystal violet solution for 10-30 minutes at room temperature.

-

Washing: Gently wash the stained cells with water to remove excess stain.

-

Solubilization: Add the solubilization solution to each well to dissolve the crystal violet stain.

-

Absorbance Measurement: Measure the absorbance of the solubilized stain in each well using a microplate reader at a wavelength of approximately 570-590 nm.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Atuveciclib Action

Caption: Atuveciclib inhibits the P-TEFb complex, preventing transcriptional elongation and inducing apoptosis.

Experimental Workflow: Biochemical CDK9 Inhibition Assay

Caption: Workflow for determining the IC50 of Atuveciclib against CDK9 in a biochemical assay.

Experimental Workflow: HeLa Cell Proliferation Assay

Caption: Workflow for assessing the antiproliferative effects of Atuveciclib on HeLa cells.

References

- 1. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]

- 2. promega.com [promega.com]

- 3. tpp.ch [tpp.ch]

- 4. reactionbiology.com [reactionbiology.com]

- 5. clyte.tech [clyte.tech]

- 6. assaygenie.com [assaygenie.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability and Proliferation Assays [sigmaaldrich.com]

Atuveciclib S-Enantiomer: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (BAY-1143572) has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, a process essential for the transcription of many proto-oncogenes and survival proteins.[3] The therapeutic potential of targeting this pathway has led to the development of inhibitors like Atuveciclib. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the S-enantiomer of Atuveciclib.

Discovery and Biological Activity

Atuveciclib was identified through lead optimization efforts starting from the lead compound BAY-958.[2] The introduction of a novel benzyl sulfoximine group was a key structural modification that led to an improved overall profile, including high kinase selectivity, favorable physicochemical properties, and good in vivo efficacy.[2]

Atuveciclib is a racemic mixture, and its enantiomers were separated to investigate their individual biological activities. The R-enantiomer is the eutomer, designated as Atuveciclib, while the S-enantiomer is the distomer. While both enantiomers exhibit inhibitory activity against CDK9, the R-enantiomer is slightly more potent.[4]

Signaling Pathway

Atuveciclib exerts its effect by inhibiting the P-TEFb complex, which is composed of CDK9 and its regulatory partner, Cyclin T1.[3] This inhibition prevents the phosphorylation of the carboxy-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). Consequently, RNA Pol II stalls at promoter-proximal regions, leading to a halt in transcriptional elongation. This selectively affects the expression of genes with short half-lives, many of which are critical for cancer cell proliferation and survival, such as MYC and MCL-1.[3] The inhibition of CDK9 by Atuveciclib has also been shown to suppress the NF-κB and STAT3 signaling pathways.[5][6][7]

Quantitative Data

The following tables summarize the key quantitative data for Atuveciclib and its S-enantiomer.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| Atuveciclib (R-enantiomer) | CDK9/CycT1 | 13 | [1] |

| Atuveciclib S-enantiomer | CDK9/CycT1 | 16 | [4][8][9] |

| Atuveciclib (R-enantiomer) | GSK3α | 45 | [1] |

| Atuveciclib (R-enantiomer) | GSK3β | 87 | [1] |

| Atuveciclib (R-enantiomer) | CDK2 | >1000 | [1] |

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | IC50 (nM) | Reference |

| Atuveciclib (R-enantiomer) | HeLa | 920 | [10] |

| This compound | HeLa | 1100 | [4][8][9] |

| Atuveciclib (R-enantiomer) | MOLM-13 | 310 | [10] |

Table 3: In Vivo Pharmacokinetic Properties in Rats

| Compound | Parameter | Value | Unit | Reference |

| Atuveciclib (R-enantiomer) | Blood Clearance (CLb) | 1.1 | L/h/kg | [1] |

| This compound | Blood Clearance (CLb) | 1.2 | L/h/kg | [8] |

| Atuveciclib (R-enantiomer) | Volume of Distribution (Vss) | 1.0 | L/kg | [1] |

| This compound | Volume of Distribution (Vss) | 1.2 | L/kg | [8] |

| Atuveciclib (R-enantiomer) | Oral Bioavailability (F) | 54 | % | [1] |

| This compound | Oral Bioavailability (F) | 53 | % | [8] |

| Atuveciclib (R-enantiomer) | Half-life (t1/2) | - | - | - |

| This compound | Half-life (t1/2) | 0.6 | h | [8] |

Synthesis of Atuveciclib and Resolution of Enantiomers

The synthesis of racemic Atuveciclib has been reported, followed by the separation of the R and S enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC).[4][11] An asymmetric synthesis approach has also been explored, although it resulted in a low enantiomeric excess.[12]

Synthetic Workflow

The general synthetic route to racemic Atuveciclib involves several key steps, starting from commercially available materials. The final step is the resolution of the enantiomers.

Experimental Protocols

Synthesis of Racemic Atuveciclib

The synthesis of racemic Atuveciclib is detailed in the publication by Lücking et al. (2017).[4][11] The key steps are outlined below:

-

Thioether Formation: 4-(chloromethyl)-1-nitrobenzene is reacted with sodium thiomethoxide to yield the corresponding thioether.[4][11]

-

Oxidation to Sulfoxide: The thioether is oxidized to the sulfoxide using periodic acid and a catalytic amount of iron(III) chloride.[4][11]

-

Sulfoximine Formation: The sulfoxide is converted to the corresponding N-trifluoroacetyl sulfoximine using trifluoroacetamide, phenyliodonium diacetate, magnesium oxide, and a rhodium catalyst.[4][11]

-

Deprotection: The trifluoroacetyl group is removed using potassium carbonate in methanol to yield the free sulfoximine.[4][11]

-

N-Protection: The sulfoximine nitrogen is protected with an ethoxycarbonyl group using ethyl chloroformate and pyridine.[4][11]

-

Nitro Group Reduction: The nitro group is reduced to an aniline using titanium(III) chloride.[4][11]

-

Triazine Coupling: The aniline is reacted with 2,4-dichloro-1,3,5-triazine in the presence of a base.[4][11]

-

Suzuki Coupling: The resulting chloro-triazine is coupled with 4-fluoro-2-methoxyphenylboronic acid using a palladium catalyst.[4][11]

-

Final Deprotection: The ethoxycarbonyl protecting group is removed with sodium ethoxide to yield racemic Atuveciclib.[4][11]

Resolution of Enantiomers by Preparative Chiral HPLC

The separation of the R and S enantiomers of Atuveciclib is achieved by preparative chiral HPLC.[4][11]

-

Column: A chiral stationary phase column is used.

-

Mobile Phase: A suitable mixture of solvents, such as a hexane/isopropanol or hexane/ethanol system, is employed.

-

Detection: UV detection at an appropriate wavelength is used to monitor the elution of the enantiomers.

-

Collection: The separated enantiomers are collected in fractions.

The absolute configuration of the enantiomers was determined by X-ray crystallography of the N-acetyl derivative of the R-enantiomer.[4]

Conclusion

The S-enantiomer of Atuveciclib is a potent inhibitor of CDK9, albeit with slightly lower activity compared to its R-enantiomer. The discovery of Atuveciclib and the characterization of its enantiomers have provided valuable insights into the structure-activity relationship of CDK9 inhibitors. The synthetic route to racemic Atuveciclib is well-established, and the resolution of the enantiomers can be achieved through preparative chiral HPLC. This technical guide provides a comprehensive overview of the discovery, biological activity, and synthesis of the this compound, serving as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]

- 6. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclin-Dependent kinase 9 (CDK9) inhibitor Atuveciclib ameliorates Imiquimod-Induced Psoriasis-Like dermatitis in mice by inhibiting various inflammation factors via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Atuveciclib S-Enantiomer: A Preclinical Overview for Drug Development Professionals

An In-depth Technical Guide on the Preclinical Profile of a Selective CDK9 Inhibitor

This technical guide provides a comprehensive overview of the preclinical data for Atuveciclib S-Enantiomer (also known as BAY-1143572 S-Enantiomer), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Core Compound Activity: In Vitro Efficacy

This compound demonstrates potent inhibition of the CDK9/CycT1 complex and antiproliferative activity against cancer cell lines. The following tables summarize the key in vitro efficacy data.

Table 1: Biochemical Inhibition of CDK9/CycT1

| Compound | IC₅₀ (nM) |

| This compound | 16[1][2][3] |

Table 2: Antiproliferative Activity

| Cell Line | Compound | IC₅₀ (nM) |

| HeLa (Cervical Cancer) | This compound | 1100[1][2][3] |

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable drug-like properties. A summary of the key pharmacokinetic parameters is presented in Table 3.

Table 3: Rat Pharmacokinetic Parameters of this compound

| Parameter | Value | Unit |

| Clearance (CLb) | 1.2[1][2] | L/kg per hour |

| Volume of Distribution (Vss) | 1.2[1][2] | L/kg |

| Half-life (t₁⸝₂) | 0.6[1][2] | h |

| Oral Bioavailability (F) | 53[1][2] | % |

| Blood/Plasma Ratio | ~1[1][2] |

Detailed Experimental Protocols

To ensure reproducibility and provide a clear understanding of the data presented, the following are detailed methodologies for the key preclinical experiments.

Biochemical CDK9/CycT1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the CDK9/CycT1 kinase complex.

Methodology: The inhibitory activity was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the CDK9/CycT1 enzyme.

-

Reagents:

-

Recombinant human CDK9/CycT1 enzyme complex.

-

Biotinylated peptide substrate.

-

ATP.

-

Europium-labeled anti-phospho-substrate antibody.

-

Streptavidin-XL665.

-

Assay Buffer.

-

This compound (dissolved in DMSO).

-

-

Procedure:

-

The test compound, this compound, was serially diluted in DMSO and then further diluted in assay buffer.

-

The CDK9/CycT1 enzyme and the biotinylated peptide substrate were mixed in the assay buffer.

-

The diluted compound was added to the enzyme-substrate mixture and incubated for a defined period.

-

The kinase reaction was initiated by the addition of ATP and allowed to proceed at room temperature.

-

The reaction was stopped, and the detection reagents (Europium-labeled antibody and Streptavidin-XL665) were added.

-

After an incubation period to allow for antibody binding, the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (HeLa Cells)

Objective: To evaluate the antiproliferative effect of this compound on the HeLa human cervical cancer cell line.

Methodology: The assay is based on the quantification of cell viability after a period of continuous exposure to the test compound.

-

Materials:

-

HeLa cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

96-well cell culture plates.

-

This compound (dissolved in DMSO).

-

Reagents for cell viability assessment (e.g., Resazurin-based assays, or crystal violet staining).

-

-

Procedure:

-

HeLa cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound was serially diluted in culture medium to the desired concentrations.

-

The culture medium from the cell plates was replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) was also included.

-

The plates were incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

After the incubation period, cell viability was assessed using a chosen method. For example, with a Resazurin-based assay, the reagent is added to the wells, and after a further incubation, the fluorescence is measured, which correlates with the number of viable cells.

-

IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations: Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process, the following diagrams have been generated using the DOT language.

Caption: CDK9 signaling pathway and its inhibition by this compound.

Caption: General experimental workflow for preclinical evaluation.

References

Atuveciclib S-Enantiomer: An In-Depth Technical Profile of its Cyclin-Dependent Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Atuveciclib S-enantiomer (BAY-1143572 S-enantiomer) against Cyclin-Dependent Kinases (CDKs). Atuveciclib is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathway and experimental workflows.

Core Selectivity Profile

This compound is a potent inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin partner (typically Cyclin T1). The S-enantiomer demonstrates an IC50 of 16 nM for CDK9/CycT1[1]. While a comprehensive selectivity panel for the S-enantiomer against a broad range of CDKs is not publicly available, its in vitro properties are reported to be very similar to the racemic mixture of Atuveciclib[1].

The racemic Atuveciclib shows high selectivity for CDK9. For instance, the racemate has an IC50 of 13 nM for CDK9/CycT1 and exhibits approximately 100-fold selectivity over CDK2[2][3][4]. The following table summarizes the known inhibitory concentrations for both the S-enantiomer and the racemate to provide a broader understanding of its selectivity.

| Kinase Target | This compound IC50 (nM) | Atuveciclib (Racemate) IC50 (nM) | Selectivity Fold (Racemate vs. CDK2) |

| CDK9/CycT1 | 16[1] | 13[2][5][6] | ~100 |

| CDK2 | Data not available | ~1300 (estimated) | 1 |

| GSK3α | Data not available | 45[3] | Not Applicable |

| GSK3β | Data not available | 87[3] | Not Applicable |

P-TEFb Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK9. CDK9, as part of the P-TEFb complex, plays a crucial role in the transition from abortive to productive transcriptional elongation. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation factors such as DSIF and NELF. This phosphorylation event releases the polymerase from promoter-proximal pausing, allowing for the transcription of downstream gene targets. Many of these target genes encode for anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-MYC), which are critical for cancer cell survival and proliferation. By inhibiting CDK9, this compound effectively suppresses the transcription of these key survival genes, leading to tumor cell apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 美国GlpBio - Atuveciclib Racemate (BAY-1143572 Racemate) | Cas# 1414943-88-6 [glpbio.cn]

- 3. selleckchem.com [selleckchem.com]

- 4. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Atuveciclib S-Enantiomer: In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (S-Enantiomer), also known as BAY-1143572, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, Atuveciclib effectively blocks the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the suppression of transcription of key oncogenes and survival proteins. This targeted action results in the induction of apoptosis and cell cycle arrest in cancer cells, making Atuveciclib a promising candidate for cancer therapy.

This document provides detailed application notes and protocols for the in vitro use of Atuveciclib S-Enantiomer in cell culture experiments.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK9. This inhibition leads to a cascade of downstream events, primarily the downregulation of short-lived anti-apoptotic proteins and oncoproteins that are critical for cancer cell survival and proliferation, such as MYC and MCL-1. Furthermore, Atuveciclib has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

| Target | IC50 (nM) | Reference |

| CDK9/CycT1 | 16 | [1][2][3] |

Table 1: Biochemical Inhibitory Activity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 1100 | [1][2] |

| MOLM-13 | Acute Myeloid Leukemia | 310 | [6] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a 1 mg vial of this compound (MW: 387.43 g/mol ), add 258.1 µL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Cell Viability / Proliferation Assay

This protocol is adapted for a 96-well plate format and can be used with adherent cells (e.g., HeLa) or suspension cells (e.g., MOLM-13).

Materials:

-

HeLa or MOLM-13 cells

-

Complete cell culture medium

-

96-well cell culture plates (clear for colorimetric assays, white for luminescence assays)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Crystal Violet solution (for HeLa) or CellTiter-Glo® Luminescent Cell Viability Assay kit (for MOLM-13)

-

Plate reader

Protocol:

-

Cell Seeding:

-

HeLa (adherent): Seed 3,000 cells per well in 100 µL of complete medium.

-

MOLM-13 (suspension): Seed 5,000 cells per well in 100 µL of complete medium.

-

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for HeLa) or stabilize.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

-

Carefully remove the medium from the wells (for HeLa) and add 100 µL of the medium containing the different concentrations of this compound. For MOLM-13, directly add the compound dilutions to the wells.

-

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Quantification:

-

Crystal Violet Staining (HeLa):

-

Gently wash the cells twice with PBS.

-

Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.

-

Wash the plate with water until the background is clear.

-

Air dry the plate completely.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Read the absorbance at 590 nm using a microplate reader.

-

-

CellTiter-Glo® Assay (MOLM-13):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for MYC and MCL-1 Downregulation

Materials:

-

Cancer cell line of interest (e.g., MOLM-13)

-

6-well cell culture plates

-

This compound stock solution

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 100, 300, 1000 nM) for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative expression levels of MYC and MCL-1.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described for the western blot protocol.

-

Harvest both adherent and floating cells and wash them once with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described previously.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Assessment of NF-κB Pathway Inhibition

Materials:

-

Cell line of interest (e.g., IL-1β responsive cells)

-

This compound stock solution

-

IL-1β or other NF-κB stimulus

-

Antibodies for western blotting: p-p65, p65, p-IκBα, IκBα, and a loading control.

-

Nuclear and cytoplasmic extraction kit (optional, for nuclear translocation studies)

Protocol:

-

Pre-treat cells with this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., IL-1β) for a short period (e.g., 15-30 minutes).

-

Lyse the cells and perform western blot analysis as described above to assess the phosphorylation status of p65 and IκBα. A decrease in the phosphorylated forms indicates inhibition of the pathway.

-

(Optional) Perform nuclear and cytoplasmic fractionation and conduct a western blot for p65 in each fraction to assess its nuclear translocation. A decrease in nuclear p65 with Atuveciclib treatment indicates pathway inhibition.[4]

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the relevant literature and perform preliminary experiments to establish the optimal conditions for your system. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [escholarship.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Atuveciclib S-Enantiomer in Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (BAY 1143572) and its S-enantiomer are potent and highly selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins. By inhibiting CDK9, Atuveciclib S-enantiomer effectively downregulates the expression of short-lived anti-apoptotic proteins such as Mcl-1 and the oncogene MYC, leading to the induction of apoptosis in cancer cells.[5][6] These application notes provide a summary of treatment durations and detailed protocols for assessing apoptosis induced by this compound. While much of the published data pertains to the racemic mixture of Atuveciclib, the S-enantiomer has been reported to have very similar in vitro properties.[3][7]

Data Presentation

The following table summarizes the effective concentrations and treatment durations of Atuveciclib (racemate) for inducing apoptosis in various cancer cell lines. Given the similar in vitro activity, these parameters serve as a strong starting point for experiments with the S-enantiomer.

| Cell Line | Cancer Type | Assay | Atuveciclib Concentration | Treatment Duration | Observed Effect |

| Pancreatic Cancer Cells | Pancreatic Ductal Adenocarcinoma | Western Blot (Cleaved PARP) | Not specified | 12 hours | Substantial increase in cleaved PARP |

| Panc89 | Pancreatic Ductal Adenocarcinoma | Flow Cytometry (Propidium Iodide) | 0.1 µM, 0.5 µM, 1 µM | 24 hours | Increased apoptosis |

| MDA-MB-231 | Triple-Negative Breast Cancer | Western Blot (Cleaved PARP) | Indicated concentrations | 24 hours | Increased cleaved PARP |

| MDA-MB-231 | Triple-Negative Breast Cancer | Flow Cytometry (Annexin V/PI) | Indicated concentrations | 4 days | Increased apoptotic cells |

| MDA-MB-453 | Triple-Negative Breast Cancer | Western Blot (Cleaved PARP) | Indicated concentrations | 24 hours | Increased cleaved PARP |

| MDA-MB-453 | Triple-Negative Breast Cancer | Flow Cytometry (Annexin V/PI) | Indicated concentrations | 4 days | Increased apoptotic cells |

Signaling Pathway

Caption: CDK9 inhibition by this compound blocks transcription of anti-apoptotic genes, leading to apoptosis.

Experimental Workflow

Caption: Workflow for assessing apoptosis after this compound treatment.

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This protocol is for the quantification of apoptotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

1X Annexin V Binding Buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, 72, or 96 hours).

-

Cell Harvesting:

-

Adherent cells: Gently aspirate the culture medium (which contains dead, floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent. Combine these cells with the collected medium.

-

Suspension cells: Collect the entire cell suspension into a centrifuge tube.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Analysis: Analyze the samples by flow cytometry within one hour of staining.

Protocol 2: Western Blot for PARP Cleavage

This protocol is for the detection of cleaved PARP, a hallmark of caspase-dependent apoptosis.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. A 24-hour treatment duration is often sufficient to observe PARP cleavage.

-

Cell Lysis:

-

After treatment, wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Atuveciclib S-Enantiomer: Application Notes for MOLM-13 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (BAY 1143572) is a potent and highly selective oral inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] P-TEFb plays a crucial role in the regulation of gene transcription, and its over-activation in cancer cells leads to the transcription of key tumor-promoting genes, thereby driving cancer cell proliferation.[2] Atuveciclib, by inhibiting CDK9, prevents the phosphorylation of the RNA polymerase II C-terminal domain, leading to a downstream reduction in the expression of oncoproteins such as MYC, ultimately inducing apoptosis in tumor cells.[4]

This document provides detailed application notes and protocols for the use of Atuveciclib, with a focus on its S-enantiomer, in the context of a MOLM-13 human acute myeloid leukemia (AML) xenograft model. While published studies have primarily utilized the racemic mixture of Atuveciclib (BAY 1143572), available data indicates that the S-enantiomer exhibits very similar in vitro and in vivo pharmacokinetic properties.[5][6] Therefore, the following data and protocols for Atuveciclib are presented as a robust guide for studies involving its S-enantiomer.

Mechanism of Action: P-TEFb/CDK9 Inhibition

Atuveciclib selectively inhibits the CDK9/Cyclin T1 complex, a key component of P-TEFb. This inhibition blocks the phosphorylation of RNA Polymerase II, which is essential for the transition from transcriptional initiation to productive elongation. This leads to the downregulation of anti-apoptotic proteins and oncogenes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Figure 1: Signaling pathway of Atuveciclib action.

In Vitro Activity against MOLM-13 Cells

Atuveciclib has demonstrated potent antiproliferative activity against the MOLM-13 human acute myeloid leukemia cell line.

| Compound | Target | IC50 (MOLM-13 cells) | Reference |

| Atuveciclib (BAY 1143572) | CDK9/CycT1 | 310 nM | [1] |

| Atuveciclib S-Enantiomer | CDK9/CycT1 | 16 nM (biochemical assay) |

In Vivo Efficacy in MOLM-13 Xenograft Model

Studies using the racemic mixture of Atuveciclib in a MOLM-13 xenograft mouse model have shown significant dose-dependent antitumor efficacy.

Daily Dosing Regimen

| Dose (mg/kg) | Treatment Schedule | T/C Ratio* | p-value | Reference |

| 6.25 | Daily | 0.64 | <0.001 | [1] |

| 12.5 | Daily | 0.49 | <0.001 | [1] |

| 20 | Daily | 0.41 | <0.001 | |

| 25 | Daily | 0.31 | <0.001 |

Intermittent Dosing Regimen

| Dose (mg/kg) | Treatment Schedule | T/C Ratio* | p-value | Reference |

| 25 | 3 days on / 2 days off | 0.33 | <0.001 | [1] |

| 35 | 3 days on / 2 days off | 0.20 | <0.001 | [1] |

*T/C Ratio: Treatment to Control ratio, a measure of antitumor efficacy.

Treatment with Atuveciclib was generally well-tolerated, with less than a 10% mean body weight reduction observed throughout the studies.[1]

Experimental Protocols

MOLM-13 Cell Culture

-

Cell Line: MOLM-13 (human acute myeloid leukemia)

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

MOLM-13 Xenograft Model Establishment

Figure 2: Workflow for MOLM-13 xenograft study.

-

Animals: Female NMRI nu/nu mice (5-6 weeks old, 18-21 g) are commonly used.[1] Athymic BALB/c or NOD/SCID mice are also suitable.

-

Cell Inoculation:

-

Harvest MOLM-13 cells during their logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS at a concentration of 2 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the left flank of each mouse.[1]

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by caliper measurements at least twice a week.

-

Calculate tumor volume using the formula: (length x width^2) / 2.

-

-

Group Stratification:

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Preparation and Administration

-

Formulation: this compound can be formulated for oral gavage. A common vehicle is a mixture of 10% absolute alcohol, 10% Cremophor-EL, and 80% saline.

-

Dosing:

-

Prepare fresh drug formulations daily.

-

Administer the drug orally via gavage according to the desired dosing schedule (e.g., daily or intermittently).

-

The control group should receive the vehicle only.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health and behavior of the animals daily.

-

-

Endpoint:

-

The study can be terminated when tumors in the control group reach a specified size or at a predetermined time point.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

-

Conclusion

Atuveciclib, and by extension its S-enantiomer, demonstrates significant anti-leukemic activity in preclinical models of AML. The provided protocols and data offer a comprehensive guide for researchers investigating the therapeutic potential of this selective CDK9 inhibitor in a MOLM-13 xenograft model. Careful adherence to these methodologies will facilitate robust and reproducible in vivo studies.

References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

How to dissolve Atuveciclib S-Enantiomer in DMSO for experiments

Application Notes and Protocols for Atuveciclib S-Enantiomer

Abstract: This document provides detailed application notes and protocols for the dissolution and use of this compound in Dimethyl Sulfoxide (DMSO) for research applications. This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results. These guidelines are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

This compound is an organic small molecule with specific solubility characteristics that are crucial for its use in experimental settings. The compound is highly soluble in DMSO, but virtually insoluble in aqueous solutions like water and ethanol.[4] It is imperative to use high-purity, anhydrous (fresh) DMSO for preparing stock solutions, as hygroscopic (moisture-absorbed) DMSO can significantly decrease the compound's solubility.[2][5]

Table 1: Physicochemical and Solubility Data for Atuveciclib Enantiomers

| Property | This compound | Atuveciclib (Racemate) | Atuveciclib R-Enantiomer |

| Synonyms | BAY-1143572 S-Enantiomer | BAY-1143572 | (R)-Atuveciclib |

| Molecular Weight | 387.43 g/mol [3] | 387.43 g/mol [4] | 387.43 g/mol [6] |

| Formula | C₁₈H₁₈FN₅O₂S[3] | C₁₈H₁₈FN₅O₂S[4] | C₁₈H₁₈FN₅O₂S[6] |

| Primary Target | CDK9/Cyclin T1[2] | CDK9/Cyclin T1[4] | CDK9/Cyclin T1[6] |

| IC₅₀ (CDK9/CycT1) | 16 nM[2][3] | 13 nM[4] | Not specified, but acts as a CDK9 inhibitor[6] |

| Solubility in DMSO | ≥ 113 mg/mL (≥ 291.67 mM)[2][5][7] | 77 mg/mL (198.74 mM)[4] | 128.5 mg/mL (331.67 mM)[6] |

| Solubility in Water | Insoluble[4] | Insoluble[4] | Not specified |

| Solubility in Ethanol | Insoluble[4] | Insoluble[4] | Not specified |

Note: The "≥" symbol indicates that the solubility may be higher, but saturation was not achieved at this concentration.[2][7]

Experimental Protocols

Protocol for Preparing a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound, which can be stored for long-term use and diluted for various experiments.

Materials:

-

This compound (powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque polypropylene or glass vials

-

Calibrated precision balance

-

Vortex mixer

-

Ultrasonic water bath (optional)

Procedure:

-

Preparation: Before starting, bring the vial of this compound powder and the DMSO to room temperature.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated balance and place it into a sterile vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). Refer to the molarity calculator on vendor websites if needed.

-

Dissolution:

-

Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates.

-

If dissolution is slow, the process can be aided by brief sonication in an ultrasonic water bath or gentle warming to 37°C.[3]

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile vials.[3][8]

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2][7][9] Always consult the manufacturer's data sheet for specific storage recommendations.

-

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for in vitro experiments.

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the concentrated DMSO stock solution from the freezer and thaw it completely at room temperature.

-

Serial Dilution: Perform a stepwise (serial) dilution of the stock solution into your cell culture medium to achieve the final desired experimental concentration. A direct, large-volume dilution is not recommended as it can cause the compound to precipitate out of solution.[8]

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential for distinguishing the effects of the compound from the effects of the solvent.

-

Immediate Use: Use the freshly prepared working solution immediately for your experiments.

Mandatory Visualizations

Signaling Pathway of Atuveciclib

Atuveciclib inhibits the P-TEFb complex (CDK9/Cyclin T1), which is essential for the phosphorylation of RNA Polymerase II at the Serine 2 position of its C-terminal domain.[1] This phosphorylation event is a critical switch from transcription initiation to productive elongation. By inhibiting CDK9, Atuveciclib prevents this phosphorylation, leading to a halt in the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][10]

Caption: Atuveciclib inhibits CDK9, blocking transcription and promoting apoptosis.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing a stable, high-concentration stock solution of this compound in DMSO.

Caption: Workflow for dissolving this compound in DMSO.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]

Atuveciclib S-Enantiomer: Application Notes and Protocols for Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuveciclib (formerly BAY 1143572) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. The S-enantiomer of Atuveciclib is the active stereoisomer responsible for its biological activity. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting the transcription of short-lived anti-apoptotic and pro-proliferative proteins. Key downstream targets of CDK9 include the oncogene MYC and the anti-apoptotic protein MCL1. By inhibiting CDK9, Atuveciclib S-enantiomer leads to the downregulation of these critical survival factors, ultimately inducing cell cycle arrest and apoptosis in cancer cells.